1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate
Description
This compound, commonly referred to as PD123319 ditrifluoroacetate, is a selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor . It is structurally characterized by an imidazo[4,5-c]pyridine core substituted with a diphenylacetyl group at position 5 and a 4-(dimethylamino)-3-methylbenzyl moiety at position 1, with a carboxylic acid group at position 4. The ditrifluoroacetate salt enhances its solubility and stability for experimental use . PD123319 is widely utilized in pharmacological studies to delineate AT2 receptor-mediated pathways, particularly in cardiovascular and neuronal systems . Its molecular weight is 508.6 g/mol, with a logP value of 4.4, indicating moderate lipophilicity .
Properties
Molecular Formula |
C33H33F3N4O5 |
|---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H32N4O3.C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);(H,6,7)/t28-;/m0./s1 |
InChI Key |
ODNCUUDQKVCVBG-JCOPYZAKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
PD123319 is characterized by its complex structure, which includes a tetrahydroimidazopyridine core with various substituents that contribute to its pharmacological properties. The compound's structure can be represented as follows:
- Core Structure : Tetrahydroimidazo[4,5-c]pyridine
- Functional Groups :
- Dimethylamino group
- Diphenylacetyl moiety
- Carboxylic acid and trifluoroacetate groups
PD123319 primarily acts as a selective antagonist for the angiotensin II type 2 receptor (AT2R). This receptor is involved in various physiological processes, including vasodilation and modulation of inflammatory responses. The antagonism of AT2R by PD123319 has been linked to potential therapeutic effects in conditions such as hypertension and heart failure.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of PD123319:
- Neuroprotective Effects : Research indicates that PD123319 may exert neuroprotective effects in models of neurodegeneration. It has been shown to mitigate neuronal damage in experimental models of Parkinson's disease by modulating oxidative stress pathways .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects by inhibiting macrophage activation and reducing the production of pro-inflammatory cytokines. This suggests a potential role in managing chronic inflammatory diseases .
- Cardiovascular Effects : In cardiovascular studies, PD123319 has been shown to lower blood pressure in hypertensive animal models, indicating its potential utility in treating hypertension .
Case Studies
- Case Study 1 : A study involving mice treated with PD123319 showed a significant reduction in inflammatory markers following induced neuroinflammation. The treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting an anti-inflammatory mechanism at play .
- Case Study 2 : In a model of cardiac hypertrophy, administration of PD123319 led to improved cardiac function and reduced hypertrophic markers compared to control groups, highlighting its potential cardiovascular benefits .
Data Summary
The following table summarizes key findings related to the biological activity of PD123319:
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of PD123319 and Key Analogues
| Compound | Core Structure | Key Substituents | Receptor Specificity |
|---|---|---|---|
| PD123319 | Imidazo[4,5-c]pyridine | 5-(Diphenylacetyl), 1-(4-dimethylamino-3-methylbenzyl), 6-carboxylic acid | AT2 antagonist |
| Losartan | Biphenyl-tetrazole | 2-Butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl] | AT1 antagonist |
| CV-11974 | Benzimidazole | 2-Ethoxy-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl] | AT1 antagonist |
| Angiotensin II (native) | Peptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) | N/A | AT1/AT2 agonist |
PD123319 distinguishes itself through its imidazo[4,5-c]pyridine scaffold, which contrasts with the biphenyl-tetrazole (losartan) or benzimidazole (CV-11974) cores of AT1 antagonists . The diphenylacetyl group confers high AT2 affinity, while the dimethylaminobenzyl moiety enhances blood-brain barrier penetration .
Functional and Pharmacological Comparison
Receptor Selectivity :
- Mechanistic Effects: AT1 antagonists (e.g., losartan) block angiotensin II-induced vasoconstriction, hypertension, and cellular proliferation . PD123319 inhibits AT2-mediated pathways, including nitric oxide (NO) modulation and neuronal differentiation, without affecting blood pressure .
Therapeutic Implications :
Key Studies Highlighting PD123319’s Role
AT2 Receptor Signaling: PD123319 blocks AT2-mediated activation of serine/threonine phosphatases and NO-cGMP pathways, counteracting AT1-driven hypertrophy .
Neuronal Systems : PD123319 modulates AT2-dependent cognitive and motor functions in the paraventricular nucleus, as shown in hypertensive rat models .
Limitations and Controversies
- Species Variability : Rodent AT2 receptors show higher PD123319 affinity than human isoforms, complicating translational research .
Preparation Methods
Synthetic Pathway
Intermediate 1 : (6S)-6-Carboxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Alkylation at N1 :
Acylation at C5 :
Salt Formation :
Key Improvements
- Catalyst System : Replacement of DCC/HOBt with DMAP reduced side-product formation.
- Solvent Selection : Use of DMF enhanced reaction homogeneity and rate.
- Purification : Flash chromatography replaced with recrystallization, improving yield and scalability.
Alternative Methodologies and Comparative Analysis
Green Chemistry Approaches
The CN113278019A patent emphasizes solvent selection (e.g., 1,4-dioxane) and avoidance of heavy metals. Applied to PD123319 synthesis, this could reduce environmental impact but may compromise reaction rates.
Data Tables: Synthesis Parameters and Outcomes
Critical Analysis of Methodologies
The improved method by Cundy et al. represents the most viable industrial route due to its balance of yield, purity, and scalability. However, microwave-assisted synthesis warrants further investigation for high-throughput applications. Challenges remain in:
- Stereochemical Drift : Minimizing racemization during alkylation.
- Cost-Efficiency : Diphenylacetyl chloride remains a high-cost reagent.
Q & A
Q. How can structure-activity relationship (SAR) studies identify key functional groups for therapeutic efficacy?
- Methodological Answer :
- Synthesize systematic substitution analogs (e.g., replacing diphenylacetyl with mono-aryl groups) and test in in vitro assays (e.g., AT2 receptor activation).
- Apply 3D-QSAR models (CoMFA, CoMSIA) to correlate substituent electronic properties (Hammett σ) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
